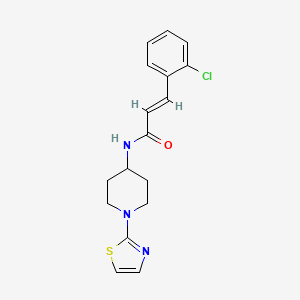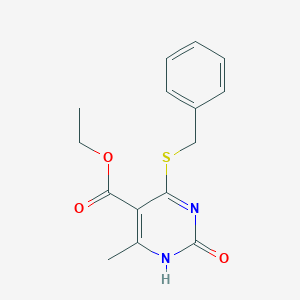
N-(4-bromo-2-fluorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-fluorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H17BrClFN4O3 and its molecular weight is 531.77. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
- A study by Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with different phenyl acetamide derivatives, including those with fluorine atoms, to evaluate their antimicrobial properties. The presence of fluorine atoms significantly enhanced their antimicrobial effectiveness against a broad panel of bacterial and fungal strains, suggesting that similar compounds could serve as potent antimicrobial agents (Parikh & Joshi, 2014).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including their photovoltaic efficiency modeling and ligand-protein interactions. This indicates that compounds with similar structures could be explored for their applications in dye-sensitized solar cells (DSSCs) and as potential inhibitors or modulators in biological systems (Mary et al., 2020).
Structural Analysis and Material Science
- Boechat et al. (2011) detailed the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlighting the significance of various intermolecular interactions in forming 3-D arrays. Such structural analyses contribute to material science by elucidating how molecular interactions can influence the physical properties of compounds (Boechat et al., 2011).
Antibacterial and Anti-enzymatic Potential
- Nafeesa et al. (2017) explored the synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, assessing their antibacterial and anti-enzymatic potentials. Such studies suggest that compounds with acetamide and oxadiazole groups might offer valuable antibacterial properties and enzyme inhibition capabilities (Nafeesa et al., 2017).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrClFN4O3/c1-12-9-13(2)30(11-19(31)27-18-8-5-15(24)10-17(18)26)23(32)20(12)22-28-21(29-33-22)14-3-6-16(25)7-4-14/h3-10H,11H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNSVXKJBMLPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)Br)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2962547.png)
![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962549.png)


![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)






![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)
